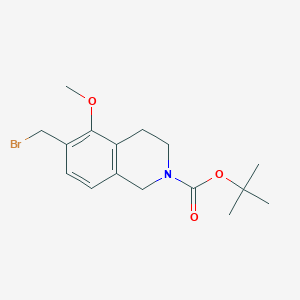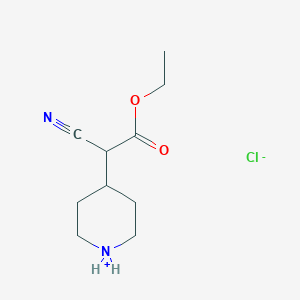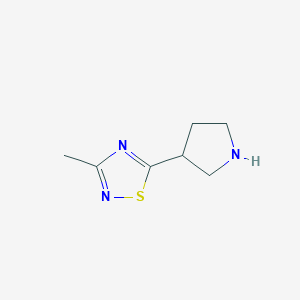
Atorvastatin IMpurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Impurity C is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for lowering cholesterol levels. Atorvastatin is a member of the statin class of drugs, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver. Impurity C is one of several impurities that can be present in atorvastatin formulations and must be carefully monitored to ensure the safety and efficacy of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin and its impurities, including Impurity C, involves multiple steps. The process typically starts with the condensation of a fluorophenyl derivative with a pyrrole intermediate. This is followed by several steps of protection, deprotection, and functional group transformations to yield the final product. Impurity C can form during these steps due to incomplete reactions or side reactions .
Industrial Production Methods
In industrial settings, the production of atorvastatin and its impurities is carried out using large-scale chemical reactors. The process is optimized to minimize the formation of impurities, including Impurity C. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during production .
Análisis De Reacciones Químicas
Types of Reactions
Atorvastatin Impurity C can undergo various chemical reactions, including:
Oxidation: Impurity C can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Impurity C into reduced forms.
Substitution: Substitution reactions can replace functional groups in Impurity C with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Impurity C include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Impurity C depend on the specific reaction conditions. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the impurity. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Atorvastatin Impurity C has several scientific research applications, including:
Chemistry: Studying the formation and reactions of Impurity C can provide insights into the synthesis and stability of atorvastatin.
Biology: Research on Impurity C can help understand its potential biological effects and interactions with biological systems.
Medicine: Monitoring and controlling the levels of Impurity C in atorvastatin formulations is crucial for ensuring the safety and efficacy of the drug.
Industry: Impurity C is used as a reference standard in quality control processes to ensure that atorvastatin formulations meet regulatory requirements
Mecanismo De Acción
The mechanism of action of atorvastatin Impurity C is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can potentially affect the overall efficacy and safety of the drug. The molecular targets and pathways involved in the formation and reactions of Impurity C are similar to those of atorvastatin, involving the enzyme hydroxymethylglutaryl-coenzyme A reductase .
Comparación Con Compuestos Similares
Atorvastatin Impurity C can be compared with other impurities found in atorvastatin formulations, such as Impurity A, Impurity B, and Impurity D. Each impurity has unique chemical structures and properties, which can affect their formation and reactions. Impurity C is unique in its specific formation pathway and the types of reactions it undergoes .
List of Similar Compounds
Impurity A: Another byproduct formed during the synthesis of atorvastatin.
Impurity B: A related compound with different chemical properties.
Impurity D: Another impurity that can be present in atorvastatin formulations.
By understanding the properties and reactions of this compound, researchers and manufacturers can better control its levels in atorvastatin formulations, ensuring the safety and efficacy of the drug.
Propiedades
IUPAC Name |
7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLVVGSJZVOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693794-20-6 |
Source


|
| Record name | Atorvastatin EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)

![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
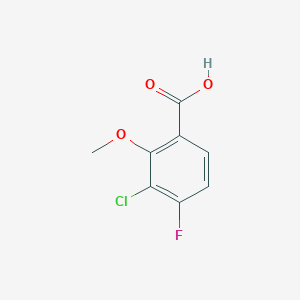
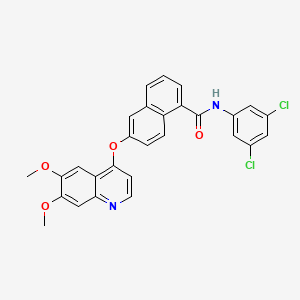
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
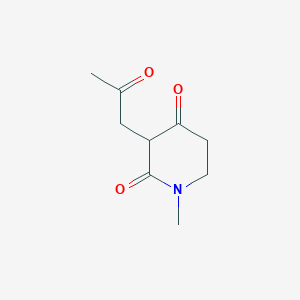
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
